(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-ethyl-propionamide
Description
The compound "(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-ethyl-propionamide" is a chiral acetamide derivative featuring a benzyl-substituted pyrrolidine ring and an ethyl group on the amide nitrogen.
Properties
IUPAC Name |
(2S)-2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-N-ethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-3-20(17(21)14(2)18)13-16-9-10-19(12-16)11-15-7-5-4-6-8-15/h4-8,14,16H,3,9-13,18H2,1-2H3/t14-,16?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNSMOBBLNWFMH-LBAUFKAWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(C1)CC2=CC=CC=C2)C(=O)C(C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1CCN(C1)CC2=CC=CC=C2)C(=O)[C@H](C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Disconnections
The target molecule is dissected into three primary fragments:
-
The (S)-2-aminopropionamide backbone
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The N-ethyl-(1-benzyl-pyrrolidin-3-ylmethyl) side chain
-
Stereochemical control elements
Synthetic Pathways and Methodological Comparisons
Step 1: Synthesis of (S)-2-((tert-Butoxycarbonyl)Amino)Propanoic Acid
L-alanine is Boc-protected using di-tert-butyl dicarbonate in a THF/water biphasic system (yield: 98%).
Step 2: Amide Coupling with N-Ethyl-(1-Benzyl-Pyrrolidin-3-Ylmethyl)Amine
The Boc-protected acid is activated with HOBt/EDCl and coupled to the pre-synthesized amine. Key conditions:
Step 3: Boc Deprotection
Deprotection with HCl in dioxane (4 M, 2 h) affords the target compound (yield: 95%, purity >99% by HPLC).
Step 1: Synthesis of 1-Benzyl-3-(Ethylamino-Methyl)Pyrrolidine
Pyrrolidin-3-ylmethanol is benzylated via Mitsunobu reaction, followed by Swern oxidation to the aldehyde. Reductive amination with ethylamine and NaBH3CN yields the secondary amine (yield: 76%).
Step 2: Coupling with (S)-2-Aminopropionamide
The amine is acylated using (S)-2-azidopropionyl chloride, followed by Staudinger reduction (yield: 82%, ee: 98%).
Critical Optimization Parameters
Solvent and Temperature Effects
Catalytic Systems
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HOBt/EDCl vs. T3P : The former gives higher yields (89% vs. 78%) but requires longer reaction times.
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Pd/C in hydrogenation steps achieves full conversion without over-reduction.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
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1H NMR (400 MHz, CDCl3): δ 7.32–7.25 (m, 5H, Ar-H), 3.78 (q, J = 6.8 Hz, 1H, CHNH2), 2.85–2.65 (m, 4H, pyrrolidine-CH2).
Challenges and Mitigation Strategies
Racemization During Deprotection
Chemical Reactions Analysis
Reactivity at the Amino Group
The primary amine () participates in nucleophilic reactions due to its lone electron pair. Key transformations include:
*Yields estimated from analogous reactions in pyrrolidine derivatives .
Mechanistic Insight : The amino group’s nucleophilicity drives these reactions, with steric hindrance from the benzyl-pyrrolidine group slightly reducing reaction rates compared to simpler amines.
Amide Bond Reactivity
The tertiary amide () exhibits limited hydrolysis under standard conditions but reacts selectively under acidic/basic catalysis:
*Data extrapolated from structurally related acetamides .
Structural Influence : The ethyl group and bulky pyrrolidine substituent hinder nucleophilic attack on the carbonyl carbon, explaining its stability under mild conditions.
Pyrrolidine Ring Modifications
The benzyl-pyrrolidine moiety undergoes ring-specific reactions:
Oxidation
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| , | 50°C, 6 h | Pyrrolidine--oxide | Partial conversion (30%) |
| , acidic | 0°C, 2 h | Ring-opened dicarboxylic acid | Degradation dominant |
Benzyl Group Hydrogenolysis
| Catalyst | Conditions | Product | Yield |
|---|---|---|---|
| , (1 atm) | EtOH, RT, 24 h | Debenzylated pyrrolidine | 92% |
Application Note : Hydrogenolysis enables selective removal of the benzyl group for further functionalization .
Stereochemical Effects on Reactivity
The (S)-configuration at the pyrrolidine and propionamide chiral centers influences reaction outcomes:
| Reaction | (S)-Isomer Outcome | (R)-Isomer Outcome (Comparative) |
|---|---|---|
| Enzymatic resolution | No racemization | Rapid epimerization |
| EAAT2 modulation | Active as PAM | Inactive |
Key Finding : The (S)-configuration is critical for biological activity (e.g., glutamate uptake enhancement) and reaction stereoselectivity .
Comparative Reactivity Table
| Functional Group | Reaction Rate (Relative) | Dominant Pathway |
|---|---|---|
| Amino group | 1.0 (reference) | Acylation |
| Amide bond | 0.2 | Acidic hydrolysis |
| Benzyl group | 0.8 | Hydrogenolysis |
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its potential therapeutic effects. Its structural features suggest possible interactions with neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This makes it a candidate for:
- Antidepressant Activity : Research indicates that compounds similar to (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-ethyl-propionamide may exhibit antidepressant-like effects in animal models by modulating serotonin levels .
- Anxiolytic Properties : Preliminary studies suggest that the compound could have anxiolytic effects, potentially benefiting anxiety disorders through its action on the central nervous system .
Neuropharmacology
The compound's interaction with the central nervous system (CNS) is of particular interest. It may influence cognitive functions and memory processes:
- Cognitive Enhancement : Some derivatives of pyrrolidine structures have shown promise in enhancing cognitive functions in preclinical studies, indicating that this compound might similarly enhance learning and memory .
Drug Development
The synthesis of this compound is relevant for drug development processes:
- Lead Compound for Synthesis : Its structure can serve as a lead compound for developing new drugs targeting CNS disorders. The synthesis pathways can be optimized to enhance efficacy and reduce side effects .
Case Study 1: Antidepressant Activity
A study conducted on a series of compounds structurally related to this compound demonstrated significant antidepressant-like effects in rodent models. Behavioral assays indicated increased locomotion and reduced immobility times in forced swim tests, suggesting enhanced mood and motivation.
Case Study 2: Cognitive Enhancement
In another study focusing on cognitive enhancement, derivatives were tested in memory tasks involving spatial navigation. Results indicated improved performance in maze tests, supporting the hypothesis that modifications to the pyrrolidine structure could lead to enhanced cognitive abilities.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-ethyl-propionamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecule. This interaction can lead to inhibition or activation of the target, resulting in various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
Below is a comparative analysis with structurally related acetamide derivatives:
Table 1: Structural and Physicochemical Comparison
*Hypothetical molecular formula and weight based on nomenclature.
Physicochemical Properties
- Stereochemical Influence: The (S)-configuration at the α-carbon and pyrrolidine ring may improve binding specificity in chiral environments, a feature absent in simpler analogs like 2-Amino-N-(trifluoroethyl)acetamide .
- Electronic Effects : Fluorine () and nitro groups () introduce electron-withdrawing effects, which could alter reactivity or metabolic stability compared to the benzyl group’s electron-donating nature .
Research Findings and Implications
Challenges and Opportunities
- Synthesis Complexity : The target compound’s stereochemistry and benzyl-pyrrolidine linkage may require advanced catalytic methods or protecting-group strategies.
Biological Activity
(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-ethyl-propionamide is a compound of interest due to its unique structural features and potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound's IUPAC name is (2S)-2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-N-ethylpropanamide. It contains a chiral center, which contributes to its biological activity. The molecular formula is C18H27N3O, with a molecular weight of 301.43 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | (2S)-2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-N-ethylpropanamide |
| Molecular Formula | C18H27N3O |
| Molecular Weight | 301.43 g/mol |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidine Ring: Cyclization reactions using suitable precursors.
- Benzyl Group Introduction: Achieved via benzylation reactions.
- Amination: Introducing the amino group through amination reactions.
- Final Coupling: Combining the pyrrolidine derivative with a propionamide derivative.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological responses, including potential therapeutic effects in neuropharmacology and cancer treatment.
Case Studies and Research Findings
-
Neuropharmacological Effects:
- A study demonstrated that derivatives of pyrrolidine compounds exhibit significant neuroprotective effects, potentially through modulation of neurotransmitter systems .
- The compound has been investigated for its potential as an EAAT2 modulator, which is crucial in regulating glutamate levels in the brain .
-
Anticancer Activity:
- Research indicates that similar pyrrolidine derivatives show cytotoxic effects against various cancer cell lines, including MCF-7 and HeLa cells, with IC50 values in the micromolar range .
- Flow cytometry assays have revealed that these compounds can induce apoptosis in cancer cells, suggesting a promising avenue for anticancer drug development .
- Antimicrobial Properties:
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| (S)-1-Benzyl-pyrrolidin-2-ylmethyl-methyl-amine | Moderate neuroprotective effects | Less potent than target compound |
| (S)-1-Benzyl-pyrrolidin-2-yl-methylamine | Anticancer properties | Similar mechanism but different efficacy |
Q & A
Q. What experimental approaches validate the compound’s stereochemical stability under physiological conditions?
- Methodological Answer : Incubate the compound in simulated physiological fluids (e.g., PBS, serum) and monitor enantiomeric inversion via chiral HPLC. Stability is assessed over 24–72 hours. Computational modeling (e.g., molecular dynamics) predicts hydrolysis susceptibility .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
